Cas no 2380699-35-2 ((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine 化学的及び物理的性質
名前と識別子
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- (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
- (R)-(2,2-Difluorocyclobutyl)methanamine
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- MDL: MFCD34187070
- インチ: 1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m1/s1
- InChIKey: MLCCHSZUZDDCAR-SCSAIBSYSA-N
- SMILES: [C@H]1(CN)CCC1(F)F
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2316-5g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 96% | 5g |
¥60158.31 | 2024-04-18 | |
eNovation Chemicals LLC | Y1126451-500mg |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126451-5g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126451-1g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 1g |
$2105 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2316-1g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 96% | 1g |
¥16438.61 | 2024-04-18 | |
eNovation Chemicals LLC | Y1126451-1g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 1g |
$2105 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126451-5g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 5g |
$7705 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126451-500mg |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 500mg |
$1115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126451-1g |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 95% | 1g |
$2105 | 2025-02-25 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2316-500mg |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine |
2380699-35-2 | 96% | 500mg |
¥8726.45 | 2024-04-18 |
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamineに関する追加情報
Research Briefing on (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine (CAS: 2380699-35-2): Recent Advances and Applications
The compound (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine (CAS: 2380699-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its unique difluorinated cyclobutyl moiety, has shown promising potential as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its utility in the development of novel therapeutics, particularly in targeting central nervous system (CNS) disorders and metabolic diseases. The stereospecificity of the (R)-enantiomer is crucial for its biological activity, making it a focal point for asymmetric synthesis methodologies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine via a catalytic asymmetric hydrogenation route, achieving >99% enantiomeric excess (ee). This method addresses previous challenges in scalability and purity, paving the way for industrial-scale production. The study further explored its incorporation into gamma-aminobutyric acid (GABA) receptor modulators, showing enhanced binding affinity compared to non-fluorinated analogs. These findings underscore the compound's role in optimizing pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.
In parallel, preclinical research has investigated the application of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine in proteolysis-targeting chimeras (PROTACs). A 2024 Nature Chemical Biology report detailed its use as a linker moiety in BET protein degraders, where the cyclobutyl ring's rigidity improved ternary complex formation efficiency by 40%. The difluorination strategy was critical in mitigating off-target effects, as confirmed by cryo-EM structural analysis. This advancement positions the compound as a versatile tool in targeted protein degradation therapeutics.
Ongoing clinical-stage developments include its integration into small-molecule inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes management. Phase I trials of a derivative containing (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine exhibited a 60% reduction in hepatic clearance compared to sitagliptin, attributed to the fluorine-induced modulation of cytochrome P450 interactions. Safety profiles remain favorable, with no observed QT prolongation at therapeutic doses. These results suggest broad applicability in designing next-generation antidiabetic agents with improved metabolic profiles.
Future research directions emphasize the exploration of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine in radiopharmaceuticals, leveraging the fluorine-18 isotope for PET imaging applications. Preliminary data indicate high in vivo stability of the difluorinated cyclobutyl group, making it a promising scaffold for neuroimaging probes targeting amyloid plaques. Collaborative efforts between academia and industry are underway to expand its utility across multiple therapeutic areas, solidifying its position as a privileged structure in medicinal chemistry.
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